molecular formula C14H16ClN3 B7793792 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline

2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline

Cat. No.: B7793792
M. Wt: 261.75 g/mol
InChI Key: IVXIVJCXRJVQTI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines. These products are often evaluated for their biological activities and potential therapeutic applications.

Scientific Research Applications

2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes.

    Medicine: It has shown promise as a lead compound in the development of anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline apart is its unique substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

2-chloro-4-(4-methylpiperidin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)13-11-4-2-3-5-12(11)16-14(15)17-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXIVJCXRJVQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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